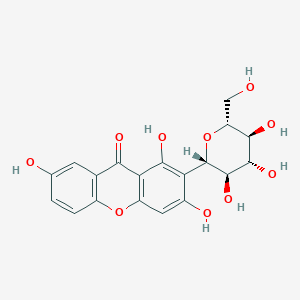

Neolancerin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18O10 |

|---|---|

Molecular Weight |

406.3 g/mol |

IUPAC Name |

1,3,7-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |

InChI |

InChI=1S/C19H18O10/c20-5-11-15(24)17(26)18(27)19(29-11)12-8(22)4-10-13(16(12)25)14(23)7-3-6(21)1-2-9(7)28-10/h1-4,11,15,17-22,24-27H,5H2/t11-,15-,17+,18-,19+/m1/s1 |

InChI Key |

KRCBALDMBZQTIQ-ZJKJAXBQSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Neolancerin: An Uncharted Territory in Cancer Research

Despite its identification as a natural product with potential cytotoxic effects, the precise mechanism of action of Neolancerin remains largely uncharacterized in publicly available scientific literature. This technical overview synthesizes the currently available information and highlights the significant knowledge gaps that future research must address.

This compound is a natural compound that has been isolated from plants such as Gentiana thunbergii and Hypericum sampsonii.[1] It is chemically identified as a xanthone derivative with the molecular formula C₁₉H₁₈O₁₀.[1] Preliminary studies have indicated that this compound exhibits weak cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.

Limited Efficacy Data

The primary piece of quantitative data available for this compound's bioactivity is its half-maximal inhibitory concentration (IC₅₀) against HL-60 cells.

| Cell Line | IC₅₀ (μM) | Reference |

| HL-60 | 86.63 | [2][3] |

This value suggests a relatively low potency in inhibiting the growth of these cancer cells when compared to other established chemotherapeutic agents.

The Unexplored Mechanism of Action

As of the latest available data, there are no published studies detailing the specific molecular pathways through which this compound exerts its cytotoxic effects. Key areas that remain to be investigated include:

-

Induction of Apoptosis: It is unknown whether this compound triggers programmed cell death (apoptosis) in cancer cells. Key experiments to determine this would involve assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

-

Cell Cycle Arrest: There is no information on whether this compound halts the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases). Flow cytometry analysis of cell cycle distribution would be a critical first step in this investigation.

-

Signaling Pathway Modulation: The specific intracellular signaling pathways affected by this compound have not been elucidated. Research is needed to determine if it impacts key cancer-related pathways such as the PI3K/Akt, MAPK, or NF-κB pathways.

Experimental Protocols: A Path Forward

To elucidate the mechanism of action of this compound, a series of standard experimental protocols would need to be employed. The following outlines a potential research workflow:

Experimental Workflow for Investigating this compound's Mechanism of Action

Caption: A proposed experimental workflow to elucidate the mechanism of action of this compound.

Conclusion

The current body of scientific literature provides a very limited understanding of the biological activity of this compound. While its existence as a natural product with weak cytotoxic effects is established, the underlying mechanism of action remains a critical unknown. The lack of data on its effects on apoptosis, the cell cycle, and key signaling pathways presents a significant opportunity for future research in the field of natural product-based drug discovery. Further investigation is required to determine if this compound or its derivatives hold any therapeutic potential.

References

Neolancerin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolancerin, a naturally occurring xanthone, has been identified in select plant species. This technical guide provides a comprehensive overview of its primary natural source, a detailed, generalized protocol for its extraction and isolation, and an exploration of its potential biological activities. Drawing upon established methodologies for the isolation of phenolic compounds from plant matrices, this document outlines a reproducible workflow for obtaining this compound for research purposes. Furthermore, this guide delves into the putative signaling pathways through which this compound may exert its antioxidant and anti-inflammatory effects, providing a foundation for future pharmacological investigations and drug development initiatives.

Natural Source of this compound

This compound has been reported to be present in the following plant species:

-

Hypericum sampsonii Hance : A member of the Hypericaceae family, this plant is a primary source from which various phenolic compounds have been isolated.[1]

-

Gentiana thunbergii : This species belongs to the Gentianaceae family.

While this compound has been identified in these plants, detailed quantitative analysis of its concentration in various plant parts is not extensively documented in publicly available literature. Hypericum sampsonii is often the focus of phytochemical investigations for a variety of bioactive compounds.[1]

Extraction and Isolation of this compound: A General Protocol

Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material.

Experimental Protocol:

-

Plant Material Preparation : Air-dry the aerial parts of Hypericum sampsonii and grind them into a coarse powder.

-

Solvent Extraction : Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio. Perform the extraction at room temperature with occasional agitation for 72 hours.

-

Filtration and Concentration : Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Solvent Partitioning

The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Experimental Protocol:

-

Suspension : Suspend the crude ethanol extract in distilled water.

-

Liquid-Liquid Extraction : Perform sequential liquid-liquid extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally n-butanol.

-

Fraction Collection : Collect the respective solvent fractions. This compound, being a moderately polar phenolic compound, is expected to be enriched in the ethyl acetate fraction .

-

Concentration : Concentrate the ethyl acetate fraction to dryness in vacuo to yield the crude ethyl acetate extract.

Chromatographic Purification

The crude ethyl acetate fraction is further purified using column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Experimental Protocol:

-

Column Chromatography :

-

Stationary Phase : Silica gel (70-230 mesh).

-

Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading : Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution : Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

-

Fraction Collection : Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling : Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Column : A reversed-phase C18 column is typically suitable for the purification of phenolic compounds.

-

Mobile Phase : A gradient system of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. The specific gradient will need to be optimized.

-

Detection : UV detection at a wavelength determined by the UV spectrum of this compound.

-

Purification : Inject the semi-purified fraction from column chromatography onto the HPLC system and collect the peak corresponding to this compound.

-

Final Product : Evaporate the solvent from the collected fraction to obtain purified this compound. Confirm the identity and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

As specific quantitative data for this compound isolation is not available in the reviewed literature, the following table provides a template for researchers to populate with their experimental findings.

| Parameter | Value | Unit | Method of Determination |

| Starting Plant Material (Dry Weight) | g | Gravimetric | |

| Crude Ethanol Extract Yield | % (w/w) | Gravimetric | |

| Ethyl Acetate Fraction Yield | % (w/w) | Gravimetric | |

| Purified this compound Yield | % (w/w) | Gravimetric | |

| Purity of this compound | % | HPLC-UV |

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its chemical structure as a phenolic compound suggests potential anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Proposed Mechanism of this compound:

Based on the known activities of similar phenolic compounds, this compound may inhibit the NF-κB pathway by:

-

Inhibiting the activity of the IKK complex.

-

Preventing the phosphorylation and degradation of IκBα.

-

Blocking the nuclear translocation of the NF-κB p65 subunit.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity via Nrf2 Pathway Activation

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression.

Proposed Mechanism of this compound:

As a phenolic compound, this compound may act as an antioxidant and potentially activate the Nrf2 pathway by:

-

Inducing a mild oxidative stress that triggers the dissociation of Nrf2 from Keap1.

-

Directly interacting with Keap1, leading to Nrf2 release.

-

Promoting the nuclear translocation of Nrf2 and subsequent activation of ARE-dependent gene expression (e.g., Heme Oxygenase-1 (HO-1)).

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound represents a promising natural product for further investigation, particularly in the fields of inflammation and oxidative stress-related diseases. This technical guide provides a foundational framework for its isolation and the exploration of its biological activities. The detailed experimental protocols, although generalized, offer a solid starting point for researchers to obtain this compound for their studies. The proposed signaling pathway diagrams serve as a conceptual model for understanding its potential mechanisms of action, paving the way for more in-depth mechanistic studies. Future research should focus on optimizing the isolation protocol to improve yields and purity, as well as on conducting direct biological assays to confirm the modulatory effects of this compound on the NF-κB and Nrf2 pathways. Such studies will be crucial in unlocking the full therapeutic potential of this natural compound.

References

The Biosynthesis of Neolancerin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolancerin, a C-glycosylated xanthone found in plant species such as Hypericum sampsonii and Gentiana thunbergii, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of xanthone biosynthesis in plants. It details the key enzymatic steps, from primary metabolism to the formation of the core xanthone structure and its subsequent modifications. This guide also collates available quantitative data, provides detailed experimental protocols for key analytical and biochemical assays, and utilizes visualizations to illustrate the biosynthetic pathway and experimental workflows.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a limited number of plant families, including the Gentianaceae and Hypericaceae.[1][2][3] These compounds exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. This compound is a specific xanthone derivative characterized by a 1,3,7-trihydroxyxanthone core and a C-glycosidic linkage. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a robust hypothetical pathway can be constructed based on extensive research into the biosynthesis of related xanthones and flavonoids.

This guide will delineate this proposed pathway, focusing on the key enzymes and intermediates involved. It aims to serve as a valuable resource for researchers investigating the biosynthesis of this compound and other xanthones, as well as for professionals in the field of drug development seeking to leverage these natural products.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be conceptually divided into three main stages:

-

Formation of the Benzophenone Intermediate: This stage involves the convergence of the shikimate and acetate-malonate pathways to produce the key precursor, 2,3',4,6-tetrahydroxybenzophenone.

-

Formation of the Xanthone Core: A crucial cyclization step catalyzed by a cytochrome P450 enzyme forms the 1,3,7-trihydroxyxanthone scaffold.

-

Tailoring Reactions: Subsequent hydroxylation and C-glycosylation reactions modify the xanthone core to yield this compound.

Stage 1: Formation of the Benzophenone Intermediate

The biosynthesis of the benzophenone scaffold begins with precursors from primary metabolism. The A-ring of the xanthone nucleus is derived from the acetate-malonate pathway, while the B-ring originates from the shikimate pathway.[1][3]

The key steps are:

-

Shikimate Pathway: This pathway produces the aromatic amino acid L-phenylalanine.

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and then to benzoic acid derivatives. Key enzymes in this conversion include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid.

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA-thioester.

-

Further enzymes, including a cinnamoyl-CoA hydratase/lyase, are involved in the conversion to benzoyl-CoA.[1][4]

-

-

Benzophenone Synthase (BPS): This polyketide synthase catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[1]

-

Benzophenone 3'-hydroxylase (B3'H): A cytochrome P450 enzyme (CYP81AA family) that hydroxylates 2,4,6-trihydroxybenzophenone at the 3' position to yield the central intermediate, 2,3',4,6-tetrahydroxybenzophenone.[1][5]

digraph "Benzophenone Formation" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

Shikimate_Pathway [label="Shikimate Pathway"];

L_Phenylalanine [label="L-Phenylalanine"];

Phenylpropanoid_Pathway [label="Phenylpropanoid Pathway"];

Benzoyl_CoA [label="Benzoyl-CoA"];

Acetate_Malonate_Pathway [label="Acetate-Malonate Pathway"];

Malonyl_CoA [label="3x Malonyl-CoA"];

THB_2_4_6 [label="2,4,6-Trihydroxy-\nbenzophenone"];

THB_2_3_4_6 [label="2,3',4,6-Tetrahydroxy-\nbenzophenone"];

Shikimate_Pathway -> L_Phenylalanine;

L_Phenylalanine -> Phenylpropanoid_Pathway [label=" PAL, C4H, 4CL, etc."];

Phenylpropanoid_Pathway -> Benzoyl_CoA;

Acetate_Malonate_Pathway -> Malonyl_CoA;

Benzoyl_CoA -> THB_2_4_6 [label=" BPS"];

Malonyl_CoA -> THB_2_4_6;

THB_2_4_6 -> THB_2_3_4_6 [label=" B3'H (CYP450)"];

}

Formation of the 1,3,7-trihydroxyxanthone core.

Stage 3: Tailoring Reactions to Yield this compound

The final steps in the biosynthesis of this compound involve further hydroxylation and a C-glycosylation event. While the specific enzymes for this compound have not been characterized, plausible candidates can be inferred from studies on similar compounds.

-

Xanthone Hydroxylase: A putative hydroxylase, likely a cytochrome P450 monooxygenase, would catalyze the hydroxylation of the 1,3,7-THX core to produce the specific aglycone of this compound. The exact position of this hydroxylation would depend on the final structure of the this compound aglycone, which is 1,3,6,7-tetrahydroxyxanthone (norathyriol). This hydroxylation at the C-6 position is catalyzed by xanthone 6-hydroxylase (X6H).[1]

-

C-Glycosyltransferase (CGT): A C-glycosyltransferase would then catalyze the attachment of a glucose moiety to the aglycone. Studies on Hypericum perforatum have identified CGTs that can directly glycosylate the xanthone ring of norathyriol at the C-4 position to form isomangiferin.[2] It is highly probable that a similar CGT is responsible for the C-glycosylation step in this compound biosynthesis, although the exact position of glycosylation in this compound needs to be considered. This compound is 2-C-β-D-glucopyranosyl-1,3,7-trihydroxyxanthone. Therefore, the substrate for the CGT would be 1,3,7-trihydroxyxanthone.

```dot

digraph "this compound Final Steps" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [arrowhead=vee, color="#34A853", penwidth=1.5];

THX_1_3_7 [label="1,3,7-Trihydroxyxanthone"];

Neolancerin_Aglycone [label="this compound Aglycone\n(1,3,7-trihydroxyxanthone)"];

this compound [label="this compound"];

UDP_Glucose [label="UDP-Glucose", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#5F6368"];

THX_1_3_7 -> Neolancerin_Aglycone [style=invis];

Neolancerin_Aglycone -> this compound [label=" CGT"];

UDP_Glucose -> this compound;

}

Workflow for metabolite analysis by HPLC-MS/MS.

Cytochrome P450 Enzyme Assay (Microsomal Preparation)

This protocol describes the preparation of plant microsomes and a general assay for cytochrome P450 activity.

Objective: To measure the activity of cytochrome P450 enzymes involved in this compound biosynthesis, such as B3'H and 1,3,7-THS.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 10 mM sodium metabisulfite, 1% (w/v) polyvinylpyrrolidone, 5 mM dithiothreitol)

-

Microsome resuspension buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 20% (v/v) glycerol)

-

NADPH

-

Substrate (e.g., 2,4,6-trihydroxybenzophenone for B3'H, or 2,3',4,6-tetrahydroxybenzophenone for 1,3,7-THS)

-

Spectrophotometer or HPLC system

Procedure:

-

Microsome Preparation:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

-

Resuspend the pellet in a minimal volume of resuspension buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube: 50-100 µg of microsomal protein, 50 µM substrate, in a final volume of 100 µL of 50 mM potassium phosphate buffer, pH 7.5.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 20% (v/v) acetic acid.

-

Extract the products with an equal volume of ethyl acetate.

-

Centrifuge to separate the phases and transfer the ethyl acetate layer to a new tube.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

Analyze the products by HPLC or LC-MS.

```dot

digraph "P450_Assay_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [arrowhead=vee, color="#EA4335", penwidth=1.5];

Start [label="Plant Tissue", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Homogenization [label="Homogenize in Extraction Buffer"];

Low_Speed_Cent [label="Centrifuge (10,000 x g)"];

Supernatant1 [label="Collect Supernatant"];

Ultra_Cent [label="Ultracentrifuge (100,000 x g)"];

Microsomes [label="Resuspend Microsomal Pellet"];

Assay_Setup [label="Set up Enzyme Assay"];

Reaction [label="Incubate with Substrate & NADPH"];

Stop_Reaction [label="Stop Reaction"];

Extraction [label="Extract Products"];

Analysis [label="Analyze by HPLC/LC-MS", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Homogenization;

Homogenization -> Low_Speed_Cent;

Low_Speed_Cent -> Supernatant1;

Supernatant1 -> Ultra_Cent;

Ultra_Cent -> Microsomes;

Microsomes -> Assay_Setup;

Assay_Setup -> Reaction;

Reaction -> Stop_Reaction;

Stop_Reaction -> Extraction;

Extraction -> Analysis;

}

References

- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of glycosyltransferases catalyzing direct xanthone 4-C-glycosylation in Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New phenolic principles from Hypericum sampsonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Neolancerin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolancerin, a naturally occurring xanthone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. Sourced from the adventitious roots of Hypericum perforatum L. (St. John's Wort), this compound has demonstrated weak cytotoxic effects against human promyelocytic leukemia (HL-60) cells and notable antioxidant activity. This document consolidates available data on its physicochemical characteristics, details relevant experimental protocols, and explores its preliminary mechanistic insights, offering a foundational resource for further research and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C19H18O10 | [1][2] |

| Molecular Weight | 406.34 g/mol | [1][2] |

| Appearance | Solid | Vendor Information |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in DMSO | Vendor Information |

| InChI Key | KRCBALDMBZQTIQ-ZJKJAXBQSA-N | [1] |

Spectral Data:

Detailed experimental spectral data for this compound, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, are not extensively published. Researchers are encouraged to perform these analyses upon isolation of the compound to confirm its structure and purity. General principles and expected spectral features for xanthone C-glycosides can be used as a preliminary guide.

Biological Activities and Mechanism of Action

Cytotoxic Activity

This compound has been shown to exhibit weak cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.[3] This activity suggests a potential, albeit modest, role as an anti-proliferative agent. Further studies are required to elucidate the full spectrum of its cytotoxic effects against various cancer cell lines and to determine its therapeutic index.

Antioxidant Activity

This compound has demonstrated antioxidant properties. The antioxidant capacity is a key feature of many phenolic compounds, including xanthones, and is often attributed to their ability to scavenge reactive oxygen species (ROS). The precise mechanism of this compound's antioxidant action, whether through direct radical scavenging or by modulating cellular antioxidant defense pathways, warrants further investigation.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully understood. Preliminary evidence suggests that its effects may be linked to the induction of apoptosis and the modulation of cellular signaling pathways related to oxidative stress.

Apoptosis Signaling: The cytotoxic effect of this compound in HL-60 cells likely involves the induction of apoptosis. Key players in the apoptotic cascade include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis. Further research is needed to determine if this compound modulates the expression or activity of proteins such as Bax, Bcl-2, and caspases in cancer cells.

Oxidative Stress Signaling: The antioxidant properties of this compound suggest an interaction with cellular pathways that respond to oxidative stress. This could involve direct scavenging of ROS or the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes. The interplay between this compound and key signaling pathways such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer and are sensitive to the cellular redox state, remains an area for future exploration.

Experimental Protocols

Extraction and Isolation of this compound from Hypericum perforatum

This compound is isolated from the adventitious roots of Hypericum perforatum. A general procedure for the extraction and isolation of xanthones from this source is outlined below. Optimization of this protocol for this compound is recommended.

Workflow for Extraction and Isolation:

Detailed Steps:

-

Extraction: The dried and powdered adventitious roots of Hypericum perforatum are extracted with methanol at room temperature.[4][5][6][7][8] The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude methanol extract is subjected to liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to further separate the compounds.

-

Preparative HPLC: Fractions enriched with this compound are purified by preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

Detailed Protocol:

-

Cell Seeding: HL-60 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 1 to 100 µM) and incubated for a further 24 to 72 hours.

-

MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals formed are dissolved by adding a solubilization solution, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antioxidant Activity Assay (DCFDA Assay)

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS).

Workflow for DCFDA Assay:

Detailed Protocol:

-

Cell Seeding: Cells are seeded in a 96-well black plate and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specified period.

-

Oxidative Stress Induction: Oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2).

-

DCFDA Loading: The cells are then washed and incubated with DCFDA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. A decrease in fluorescence in this compound-treated cells compared to the stressed control indicates antioxidant activity.

Future Directions

The study of this compound is still in its nascent stages. To fully unlock its potential, future research should focus on:

-

Comprehensive Spectroscopic Analysis: Detailed 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry to create a complete spectral library for unambiguous identification.

-

Elucidation of Mechanism of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of its cytotoxic and antioxidant effects. This should include analysis of its impact on the cell cycle, apoptosis-related proteins (Bcl-2 family, caspases), and key signaling cascades (MAPK, PI3K/Akt, NF-κB).

-

Broad-Spectrum Biological Screening: Evaluation of this compound against a wider range of cancer cell lines and in models of other diseases where oxidative stress is implicated.

-

In Vivo Studies: Assessment of the efficacy, pharmacokinetics, and safety of this compound in animal models to determine its potential for therapeutic development.

Conclusion

This compound presents as a promising natural product with documented cytotoxic and antioxidant activities. This technical guide provides a consolidated resource of its current knowledge base, highlighting the significant opportunities for further research. A more thorough investigation into its chemical properties, biological activities, and underlying mechanisms of action is imperative to fully understand its therapeutic potential. The detailed experimental protocols and proposed future research directions outlined herein are intended to facilitate and guide these future endeavors.

References

- 1. This compound | C19H18O10 | CID 92029590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 117221-65-5 | this compound [phytopurify.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimization of HPLC method for the isolation of Hypericum perforatum L. methanol extract | Stamenković | Biologica Nyssana [journal.pmf.ni.ac.rs]

- 5. researchgate.net [researchgate.net]

- 6. journal.pmf.ni.ac.rs [journal.pmf.ni.ac.rs]

- 7. brieflands.com [brieflands.com]

- 8. [PDF] Optimization of HPLC method for the isolation of Hypericum perforatum L. methanol extract | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Neolancerin

This technical guide provides a comprehensive overview of the solubility of this compound, a natural product isolated from Hypericum perforatum L. (St. John's wort)[1]. Understanding the solubility of this compound is critical for its application in in vitro and in vivo research, as well as for its potential development as a therapeutic agent. This document outlines quantitative solubility data, details common experimental protocols for solubility determination, and provides a logical workflow for further investigation into its biological activities.

Quantitative Solubility Data

This compound's solubility has been determined in Dimethyl Sulfoxide (DMSO) and in a co-solvent formulation suitable for in vivo studies. The data from various suppliers show some variation, which is not uncommon. All available quantitative data is summarized in Table 1. It is noteworthy that for hygroscopic solvents like DMSO, using a freshly opened container is recommended to achieve maximum solubility[2].

Table 1: Solubility of this compound

| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |

| DMSO | 100 mg/mL | 246.10 mM | Ultrasonic assistance recommended. | [2] |

| DMSO | 60 mg/mL | 147.66 mM | Sonication is recommended. | [1] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | 6.15 mM | Clear solution. Solvents should be added sequentially. | [2] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.92 mM | Sonication is recommended. | [1] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 6.15 mM | Clear solution. | [2] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 6.15 mM | Clear solution. | [2] |

Molecular Weight of this compound: 406.34 g/mol [1][3][4]

Experimental Protocols for Solubility Determination

The following sections describe generalized but detailed protocols for determining the thermodynamic and kinetic solubility of a compound like this compound. These methods are standard in drug discovery and development[7][8].

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent. It is considered the gold standard for solubility measurement[7].

Protocol:

-

Preparation: Add an excess amount of the compound (e.g., this compound powder) to a known volume of the selected solvent (e.g., DMSO, phosphate-buffered saline) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker. The equilibration time is critical and can range from 24 to 72 hours to ensure the solution is fully saturated[7].

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed to pellet the undissolved solid.

-

Sampling: Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration using a suitable low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

-

Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[8].

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or mM.

Kinetic Solubility Determination (DMSO-Based Method)

This high-throughput method is common in early drug discovery. It measures the solubility of a compound as it precipitates out of a DMSO stock solution upon dilution into an aqueous buffer. This value is often lower than the thermodynamic solubility[7].

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate (e.g., 96-well plate).

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should typically be low (1-2%) to minimize its co-solvent effect.

-

Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Precipitate Removal: Filter the plate to remove any precipitated compound.

-

Analysis: Analyze the concentration of the compound remaining in the filtrate. This is often done using UV-Vis spectrophotometry, nephelometry (turbidity measurement), or HPLC[7].

Biological Context and Investigative Workflow

This compound has been shown to possess cytotoxic activity, significantly reducing the viability of HL-60 human promyelocytic leukemia cells with an IC50 value of 86.63 μM[1][2]. While the specific signaling pathways modulated by this compound are not yet fully elucidated, its cytotoxic nature suggests a mechanism of action that could involve pathways common to cancer cell apoptosis or cell cycle arrest, such as the NF-κB or PI3K/Akt pathways[9][10].

For researchers aiming to investigate the molecular mechanism of a compound like this compound, a structured workflow is essential. The following diagram illustrates a logical approach, starting from the known biological activity and moving toward pathway identification and target validation.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS: 117221-65-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound|117221-65-5|MSDS [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]

- 10. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Neolancerin: A Technical Overview for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Neolancerin, a naturally occurring xanthone C-glucoside, has emerged as a molecule of interest within the scientific community. Structurally identified as 2-c-β-d-glucopyranosyl-1,3,7-trihydroxyxanthone, this compound has been isolated from various plant species, including Hypericum sampsonii, Gentiana thunbergii, and the adventitious roots of Hypericum perforatum.[1][2] While research into the full spectrum of its biological activities is ongoing, preliminary studies have revealed potential cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive summary of the currently known biological activities of this compound, including available quantitative data, general experimental protocols, and visual representations of associated pathways to support further research and development efforts.

Known Biological Activities

Current research indicates that this compound exhibits at least two distinct biological activities: cytotoxicity against specific cancer cell lines and inhibition of nitric oxide (NO) production, suggesting anti-inflammatory potential.

Cytotoxic Activity

This compound has demonstrated weak cytotoxic effects against human promyelocytic leukemia cells (HL-60).[1][2] This activity suggests a potential, albeit modest, role for this compound in anticancer research. The quantitative data available for this activity is summarized in the table below.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by its ability to inhibit the production of nitric oxide (NO).[3] Nitric oxide is a key signaling molecule in the inflammatory process, and its inhibition is a common target for anti-inflammatory drug discovery. It has been noted that the NO inhibitory activity of this compound is less potent than that of the related compound, lancerin, indicating that the position of the glycosidic bond may influence its biological function.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

| Biological Activity | Cell Line/System | Parameter | Value | Reference |

| Cytotoxicity | HL-60 (Human Promyelocytic Leukemia) | IC₅₀ | 86.63 μM | [1][2] |

| Anti-inflammatory | Not Specified | NO Inhibition | Weaker than Lancerin | [3] |

Experimental Protocols

While the precise, detailed experimental protocols from the primary literature for this compound are not available, this section provides standardized methodologies for the types of assays used to determine its known biological activities.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) of this compound against HL-60 cells was likely determined using a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

General Protocol:

-

Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allowed to attach or stabilize overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) is also included.

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The inhibitory effect of this compound on nitric oxide production is typically assessed in a cellular model, often using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of nitrite, a stable and quantifiable breakdown product of NO, is measured using the Griess reagent.

General Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) and maintained as described for the cytotoxicity assay.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL). Control wells include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

-

Incubation: The plates are incubated for a period sufficient to induce NO production (e.g., 24 hours).

-

Griess Reaction: After incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite to form a colored azo compound.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of approximately 540 nm.

-

Data Analysis: The concentration of nitrite in the samples is determined by comparison to a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizations

Logical Relationship of this compound's Activities

Caption: Logical flow from this compound to its observed biological activities.

Experimental Workflow for Biological Activity Screening

Caption: General workflow for isolating and screening this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Given that this compound inhibits nitric oxide production, a plausible mechanism of action involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

This compound is a natural product with demonstrated, albeit weak, cytotoxic and potential anti-inflammatory activities. The available data, while limited, provides a foundation for further investigation into its mechanisms of action and potential therapeutic applications. The IC₅₀ value against HL-60 cells and the observed inhibition of nitric oxide production are key starting points for more in-depth studies. Future research should focus on elucidating the precise molecular targets of this compound, exploring its activity in a broader range of cancer cell lines and inflammatory models, and investigating its structure-activity relationships to potentially develop more potent analogs. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for these future research endeavors.

References

Structural Elucidation of Neolancerin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Neolancerin, a naturally occurring xanthone C-glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data and experimental methodologies employed in its characterization.

Compound Profile

-

Compound Name: this compound

-

Chemical Class: Xanthone C-glycoside

-

Molecular Formula: C₁₉H₁₈O₁₀[1]

-

IUPAC Name: 1,3,7-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one

-

Natural Sources: Gentiana lanceolata, Gentiana lactea, Hypericum sampsonii

Spectroscopic Data for Structural Elucidation

The structural framework of this compound was primarily determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided critical insights into the carbon-hydrogen framework of this compound.

Table 1: ¹H-NMR Spectroscopic Data for this compound (400 MHz, CD₃OD) [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 7.48 | d | 3.2 |

| H-5 | 7.37 | d | 7.2 |

| H-6 | 7.25 | dd | 7.2, 3.2 |

Note: Complete ¹H and ¹³C-NMR data from the original isolation paper are essential for full structural assignment and are currently being sourced from primary literature.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, further confirming its structure.

At present, specific mass spectrometry fragmentation data for this compound from primary literature is not available in the public domain. This guide will be updated as this information is procured.

Experimental Protocols

A detailed understanding of the experimental procedures is vital for the replication of scientific findings and for the development of related analytical methods.

Isolation of this compound

The following is a generalized workflow for the isolation of xanthone glycosides like this compound from plant material. The specific details for this compound are pending retrieval from the original publication.

Spectroscopic Analysis

The isolated this compound is subjected to various spectroscopic techniques to elucidate its structure.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is on structural elucidation, it is important to contextualize the relevance of this compound in potential signaling pathways, which is an active area of research.

Conclusion and Future Directions

The structural elucidation of this compound has been established through foundational spectroscopic techniques. However, a complete and publicly accessible dataset, including detailed ¹³C-NMR, mass spectrometry fragmentation, and comprehensive isolation protocols from the primary literature, is still needed for a thorough and replicable scientific record. Future research should focus on obtaining and disseminating this data, as well as exploring the compound's bioactivity and potential therapeutic applications. This will provide a more complete picture of this compound's chemical and biological properties for the scientific community.

References

Potential Therapeutic Targets of Neolancerin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolancerin, a naturally occurring xanthone glucoside, has emerged as a compound of interest in drug discovery due to its notable biological activities. Preclinical studies have demonstrated its potential as an antiviral agent, particularly against the Hepatitis B virus (HBV), exhibiting significant inhibition of viral replication and antigen secretion. Furthermore, this compound has displayed weak cytotoxic effects against human promyelocytic leukemia cells and inhibitory activity against nitric oxide (NO) production. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, delves into its potential therapeutic targets, and outlines detailed experimental methodologies for its investigation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction

This compound is a xanthone C-glucoside that has been isolated from several plant species, including Swertia yunnanensis, Gentiana lactea, Hypericum sampsonii, and Polygala tenuifolia[1][2][3]. Xanthones are a class of polyphenolic compounds known for their diverse pharmacological properties. This compound's chemical structure, characterized by a xanthone core with hydroxyl, methoxy, and glucosyl moieties, underpins its biological activities. This guide will explore the documented anti-HBV, cytotoxic, and anti-inflammatory properties of this compound, with a focus on elucidating its potential molecular mechanisms and therapeutic targets.

Biological Activities and Potential Therapeutic Targets

Anti-Hepatitis B Virus (HBV) Activity

The most significant therapeutic potential of this compound identified to date lies in its anti-HBV activity. In vitro studies have demonstrated its ability to inhibit key aspects of the HBV life cycle.

Potential Therapeutic Targets: The precise molecular target of this compound within the HBV replication cycle has not yet been definitively identified. However, based on its observed effects, several potential targets can be postulated:

-

HBV DNA Polymerase: This viral enzyme is a key target for many existing anti-HBV drugs (nucleoside/nucleotide analogs). This compound may directly or indirectly inhibit the reverse transcriptase or DNA polymerase activity of this enzyme, thereby halting viral genome replication.

-

HBV Core Promoter/Enhancers: Natural products have been shown to interfere with HBV enhancers and promoters, thus suppressing viral gene expression[4]. This compound could potentially modulate host or viral transcription factors necessary for the activity of these regulatory elements.

-

Host Factors: The replication of HBV is highly dependent on host cellular machinery. This compound may target host factors that are essential for viral replication, such as kinases, helicases, or proteins involved in the formation of covalently closed circular DNA (cccDNA). One review suggests that since HBV is sensitive to the metabolic regulator PGC-1α, targeting this co-activator could be a potential anti-HBV strategy[4].

Signaling Pathway:

Caption: Potential inhibition points of this compound in the HBV lifecycle.

Cytotoxic Activity

This compound has been reported to exhibit weak cytotoxic activity against the human promyelocytic leukemia cell line, HL-60[5]. While the activity is modest, it suggests a potential for further investigation, possibly in combination therapies or as a lead for more potent analogs.

Potential Therapeutic Targets: The molecular mechanism of this compound-induced cytotoxicity in HL-60 cells is not yet elucidated. However, many natural xanthones induce apoptosis in cancer cells through the mitochondrial pathway. Potential targets could include:

-

Mitochondrial Proteins: this compound may interact with proteins of the Bcl-2 family, leading to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.

-

Caspase Cascade: The release of cytochrome c can trigger the activation of the caspase cascade, leading to the execution of apoptosis. This compound could potentially activate initiator caspases (e.g., caspase-9) or effector caspases (e.g., caspase-3).

-

Topoisomerase Enzymes: Some xanthone derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells[6].

Signaling Pathway:

Caption: Hypothetical mitochondrial-mediated apoptosis pathway induced by this compound.

Nitric Oxide (NO) Inhibitory Activity

This compound has demonstrated nitric oxide (NO) inhibitory activity[1]. Overproduction of NO is implicated in various inflammatory conditions, making NO synthase inhibitors potential therapeutic agents.

Potential Therapeutic Targets: The most likely target for this compound's NO inhibitory activity is one of the nitric oxide synthase (NOS) isoforms:

-

Inducible NOS (iNOS): This isoform is typically upregulated during inflammation and is responsible for the production of large amounts of NO. Inhibition of iNOS is a key strategy for anti-inflammatory drug development.

-

Endothelial NOS (eNOS) and Neuronal NOS (nNOS): These are constitutively expressed and involved in physiological processes. Non-selective inhibition of these isoforms can lead to side effects.

Signaling Pathway:

Caption: Potential inhibition of nitric oxide synthesis by this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound

| Activity | Cell Line | IC₅₀ (mM) | Reference |

| HBsAg Secretion Inhibition | HepG2.2.15 | 0.21 | [4][7] |

| HBeAg Secretion Inhibition | HepG2.2.15 | 0.04 | [4] |

| HBV DNA Replication Inhibition | HepG2.2.15 | 0.09 | [4][7] |

| HBV DNA Replication Inhibition | HepG2.2.15 | <0.01 | [1] |

| HBV DNA Replication Inhibition | HepG2.2.15 | 0.05 | [1] |

Note: Variations in IC₅₀ values may be due to different experimental conditions and assays used in the cited studies.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Activity | IC₅₀ (µM) | Reference |

| HL-60 (Human promyelocytic leukemia) | Weak Cytotoxicity | Not specified | [5] |

Table 3: Nitric Oxide (NO) Inhibitory Activity of this compound

| Assay | Activity | IC₅₀ (µM) | Reference |

| NO Inhibitory Activity | Not specified | Not specified | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's biological activities.

Anti-HBV Activity Assays

Experimental Workflow:

Caption: General experimental workflow for assessing the anti-HBV activity of this compound.

Protocol for Inhibition of HBsAg and HBeAg Secretion:

-

Cell Culture: HepG2.2.15 cells, which constitutively express HBV proteins and replicate the virus, are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and cultured in DMEM supplemented with 10% fetal bovine serum and G418.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for 48-72 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentrations of HBsAg and HBeAg in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

Protocol for Inhibition of HBV DNA Replication:

-

Cell Culture and Treatment: Follow steps 1 and 2 as described above.

-

Incubation: Incubate the cells for 72 hours.

-

DNA Extraction: The cells are lysed, and total intracellular DNA is extracted using a commercial DNA extraction kit.

-

Quantitative PCR (qPCR): The level of HBV DNA is quantified by qPCR using primers and probes specific for a conserved region of the HBV genome. A housekeeping gene (e.g., β-actin) is used for normalization.

-

Data Analysis: The relative amount of HBV DNA is calculated using the ΔΔCt method, and the IC₅₀ value is determined.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: HL-60 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Compound Addition: this compound is added at various concentrations, and the cells are incubated for 24-72 hours.

-

MTT Reagent: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Nitric Oxide (NO) Inhibitory Assay (Griess Assay)

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Compound Treatment: The cells are co-treated with LPS and various concentrations of this compound.

-

Incubation: The cells are incubated for 24 hours.

-

Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution) and incubated for 10 minutes. Then, 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined, and the percentage of NO inhibition is calculated.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel therapeutic agents. Its significant anti-HBV activity warrants further investigation to identify its precise molecular target and mechanism of action. Elucidating whether this compound directly targets a viral protein or a host factor crucial for viral replication will be a critical next step. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs. While its cytotoxic and NO inhibitory activities are less pronounced, they contribute to the overall pharmacological profile of this compound and may offer avenues for development in combination therapies or for specific inflammatory conditions. The detailed protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing natural compound. Future in vivo studies are essential to validate the preclinical findings and assess the pharmacokinetic and safety profiles of this compound.

References

- 1. Frontiers | Role of bioactive compounds in the treatment of hepatitis: A review [frontiersin.org]

- 2. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Natural Products: Review for Their Effects of Anti-HBV - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing the Cytotoxicity of Neolancirelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neolancirelin is a novel investigational compound demonstrating potential as a cytotoxic agent against various cancer cell lines. These application notes provide a comprehensive guide for utilizing Neolancirelin in in vitro cytotoxicity assays. The protocols detailed herein are designed to assess its impact on cell viability, membrane integrity, and the induction of apoptosis.

Hypothesized Mechanism of Action: Neolancirelin is postulated to exert its cytotoxic effects through the inhibition of the Src/Focal Adhesion Kinase (FAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is frequently dysregulated in cancer, contributing to uncontrolled cell proliferation, survival, and migration. By targeting key kinases in this cascade, Neolancirelin is expected to induce cell cycle arrest and apoptosis.

Data Presentation

The following tables present hypothetical data from cytotoxicity assays performed with Neolancirelin on a human pancreatic cancer cell line (MIA PaCa-2).

Table 1: Effect of Neolancirelin on MIA PaCa-2 Cell Viability (MTT Assay)

| Neolancirelin Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Percent Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.12 ± 0.06 | 89.6 |

| 5 | 0.88 ± 0.05 | 70.4 |

| 10 | 0.63 ± 0.04 | 50.4 |

| 25 | 0.31 ± 0.03 | 24.8 |

| 50 | 0.15 ± 0.02 | 12.0 |

Table 2: Neolancirelin-Induced Cytotoxicity in MIA PaCa-2 Cells (LDH Release Assay)

| Neolancirelin Concentration (µM) | LDH Release (Absorbance at 490 nm) (Mean ± SD) | Percent Cytotoxicity (%) |

| 0 (Spontaneous Release) | 0.15 ± 0.02 | 0 |

| 1 | 0.20 ± 0.03 | 6.25 |

| 5 | 0.35 ± 0.04 | 25.0 |

| 10 | 0.60 ± 0.05 | 56.25 |

| 25 | 0.95 ± 0.07 | 100 |

| 50 | 0.98 ± 0.06 | 103.75 |

| Maximum Release (Lysis Buffer) | 0.95 ± 0.08 | 100 |

Table 3: Apoptosis Induction by Neolancirelin in MIA PaCa-2 Cells (Annexin V/PI Staining)

| Neolancirelin Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.8 |

| 10 | 65.4 ± 2.8 | 20.3 ± 1.9 | 14.3 ± 1.2 |

| 25 | 30.1 ± 3.1 | 45.7 ± 2.5 | 24.2 ± 1.8 |

| 50 | 10.5 ± 2.2 | 50.1 ± 3.0 | 39.4 ± 2.6 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2][3]

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Neolancirelin stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[2]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

-

Treatment: Prepare serial dilutions of Neolancirelin in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Neolancirelin concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[1][3]

-

Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[4][5]

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Neolancirelin stock solution

-

LDH cytotoxicity detection kit (containing reaction mixture and stop solution)

-

Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control[6]

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Include the following controls in triplicate:

-

Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[5] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[5]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

-

Absorbance Measurement: Add 50 µL of stop solution to each well.[7] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[7]

-

Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula:[7] % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

6-well plates or T25 flasks

-

Complete cell culture medium

-

Neolancirelin stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight. Treat the cells with the desired concentrations of Neolancirelin and a vehicle control for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Signaling Pathway

Caption: Hypothesized signaling pathway of Neolancirelin.

Experimental Workflows

Caption: MTT assay workflow for cell viability.

Caption: LDH assay workflow for cytotoxicity.

Caption: Annexin V/PI assay workflow for apoptosis.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cellbiologics.com [cellbiologics.com]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for In Vitro Studies with Neolancerin

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of Neolancerin, a natural product isolated from the adventitious roots of St. John's wort (Hypericum perforatum L.).

Quantitative Data Summary

This compound has demonstrated cytotoxic effects in human promyelocytic leukemia cells. The available quantitative data from in vitro studies is summarized below.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HL-60 (Human Promyelocytic Leukemia) | Cell Viability | IC50 | 86.63 µM | [1] |

Note: The half-maximal inhibitory concentration (IC50) is the concentration of a substance that is required to inhibit a given biological process by 50%.[2] Researchers should perform their own dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Target cells (e.g., HL-60)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 200 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Target cells

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.